molecular formula C8H9BrN2O4S B13112669 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- CAS No. 137530-47-3

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

Cat. No.: B13112669
CAS No.: 137530-47-3
M. Wt: 309.14 g/mol
InChI Key: GMHAMEKOPZZEBD-RITPCOANSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- is a synthetic organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antiviral agents. The unique structure of this compound includes a bromine atom and an oxathiolane ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable pyrimidinedione derivative.

    Oxathiolane Ring Formation: The oxathiolane ring is formed through cyclization reactions involving thiol and alcohol functional groups.

    Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted pyrimidinediones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound is studied for its potential antiviral properties. It has shown activity against certain viruses by inhibiting viral replication.

Medicine

Medically, derivatives of this compound are explored as potential therapeutic agents for treating viral infections, including HIV and hepatitis.

Industry

In the industrial sector, the compound may be used in the development of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- involves its interaction with specific molecular targets. For example, as an antiviral agent, it may inhibit viral enzymes or interfere with viral DNA/RNA synthesis. The oxathiolane ring and bromine atom play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
  • 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

Uniqueness

The presence of the bromine atom in 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- distinguishes it from its chloro and fluoro analogs. This substitution can significantly impact its chemical reactivity and biological activity, making it a unique compound for specific applications.

Properties

CAS No.

137530-47-3

Molecular Formula

C8H9BrN2O4S

Molecular Weight

309.14 g/mol

IUPAC Name

5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1

InChI Key

GMHAMEKOPZZEBD-RITPCOANSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)Br

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br

Origin of Product

United States

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